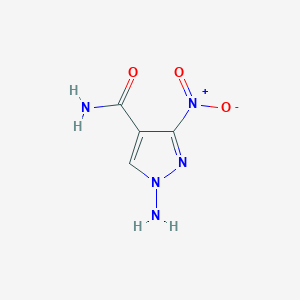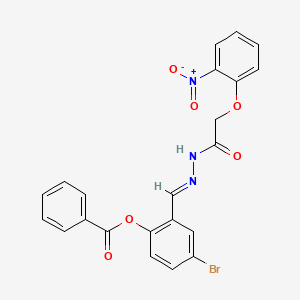
N-(3,4-dimethylphenyl)-4-O-hexopyranosylhexopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-{[6-(3,4-DIMETHYLANILINO)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]OXY}-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL is a complex organic molecule characterized by multiple hydroxyl groups and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3,4-DIMETHYLANILINO)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]OXY}-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydropyran ring, followed by the introduction of hydroxyl groups through oxidation reactions. The dimethylaniline group is then attached via nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[6-(3,4-DIMETHYLANILINO)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]OXY}-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler structures.
Substitution: The dimethylaniline group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
2-{[6-(3,4-DIMETHYLANILINO)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]OXY}-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[6-(3,4-DIMETHYLANILINO)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]OXY}-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL involves its interaction with molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions, influencing cellular processes. The dimethylaniline moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
Thioesters: Compounds with sulfur-containing ester groups, synthesized via electron donor-acceptor complexes.
Uniqueness
2-{[6-(3,4-DIMETHYLANILINO)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]OXY}-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL: is unique due to its combination of hydroxyl groups and a dimethylaniline moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H31NO10 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
2-[6-(3,4-dimethylanilino)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H31NO10/c1-8-3-4-10(5-9(8)2)21-19-16(27)15(26)18(12(7-23)29-19)31-20-17(28)14(25)13(24)11(6-22)30-20/h3-5,11-28H,6-7H2,1-2H3 |
Clave InChI |
LOIAKBCOUNUOCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(oxydibenzene-4,1-diyl)bis[N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B15014588.png)
![N-[2-(1-benzofuran-2-carbonyl)-5-bromo-1-benzofuran-3-yl]acetamide](/img/structure/B15014592.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15014600.png)
![3-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15014606.png)

![3-Fluoro-N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15014629.png)
![4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B15014632.png)
![N'-[(Z)-(4-Methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]-2-phenylacetohydrazide](/img/structure/B15014639.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-iodophenyl)methylidene]acetohydrazide](/img/structure/B15014642.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B15014649.png)
![2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15014659.png)
![2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B15014666.png)

![4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014693.png)
